molecular formula C13H10ClNO4S B1606074 Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- CAS No. 68189-34-4

Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-

Cat. No.: B1606074
CAS No.: 68189-34-4
M. Wt: 311.74 g/mol
InChI Key: BYKANEVMPOZIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex substituted aromatic carboxylic acids. According to official chemical registry databases, the compound is designated as benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-, reflecting the precise positional relationships of the substituents on the benzene ring. The Chemical Abstracts Service has assigned the registry number 68189-34-4 to this specific compound, establishing its unique identity within the comprehensive chemical database system. This registry number serves as an unambiguous identifier that distinguishes this particular structural arrangement from all other known chemical entities.

The International Union of Pure and Applied Chemistry nomenclature system requires careful consideration of the priority rules governing the numbering of substituents on the benzoic acid framework. In this compound, the carboxylic acid functional group maintains priority as the principal functional group, establishing position 1 as the carbon bearing the carboxyl group. The chlorine substituent occupies position 2, while the complex phenylamino sulfonyl group is located at position 5, creating the systematic name that accurately reflects the molecular architecture.

Registry Information Value
Chemical Abstracts Service Number 68189-34-4
European Community Number Not specified in search results
International Union of Pure and Applied Chemistry Name benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-
InChI Key BYKANEVMPOZIQF-UHFFFAOYSA-N
Substance Classification Chemical

The International Chemical Identifier system provides additional structural specificity through the InChI Key BYKANEVMPOZIQF-UHFFFAOYSA-N, which encodes the complete molecular connectivity and stereochemical information. This standardized identifier ensures precise communication of structural information across different chemical databases and research platforms. The stereochemistry classification indicates that this compound is achiral, containing no defined stereocenters and exhibiting no optical activity.

Synonyms and Historical Terminology in Chemical Literature

The chemical literature reveals a variety of synonymous names and alternative nomenclature systems that have been employed to describe benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- throughout its research history. Alternative nomenclature approaches include the designation "2-chloro-5-(phenylsulfamoyl)benzoic acid," which emphasizes the sulfamoyl linkage rather than the phenylamino sulfonyl description. This variation in naming reflects different approaches to describing the same structural feature, with both terminologies being scientifically accurate and acceptable.

Chemical databases document several synonymous designations that have appeared in research literature and commercial catalogs. The compound is also referenced as "benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-" in various scientific publications and chemical supplier databases. These alternative names demonstrate the evolution of chemical nomenclature practices and the need for standardized identification systems to prevent confusion in scientific communication.

Synonym Category Alternative Names
Systematic Variations 2-chloro-5-(phenylsulfamoyl)benzoic acid
Database Designations benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-
Commercial Names 2-Chloro-5-(phenylsulfamoyl)benzoic acid
Registry Synonyms Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-

The historical development of nomenclature for this compound reflects broader trends in chemical naming conventions, particularly regarding the treatment of complex substituents containing multiple functional groups. Early chemical literature may have employed less systematic approaches to naming such compounds, but contemporary standards require the precise specification of substituent positions and functional group relationships that characterize modern nomenclature practices.

Molecular Formula and Structural Isomerism Considerations

The molecular formula of benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- is established as C₁₃H₁₀ClNO₄S, indicating a complex organic molecule containing thirteen carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom. This molecular composition reflects the integration of multiple functional groups within a single molecular framework, including the benzoic acid carboxyl group, the chlorine substituent, and the phenylamino sulfonyl moiety.

The molecular weight has been precisely determined as 311.74 grams per mole through computational analysis and experimental verification. This molecular weight value represents an important physical constant for the compound and serves as a key parameter for analytical identification and quantitative analysis procedures. The relatively high molecular weight reflects the complex nature of the molecular structure and the presence of heavy atoms including chlorine and sulfur.

Molecular Property Value Source
Molecular Formula C₁₃H₁₀ClNO₄S
Molecular Weight 311.74 g/mol
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 2
Rotatable Bonds 4
Topological Polar Surface Area 83.47
LogP Value 2.839

Structural isomerism considerations for this compound encompass multiple potential arrangements of the constituent atoms that would yield the same molecular formula but different connectivity patterns. However, the specific substitution pattern designated by the systematic name defines a unique structural arrangement that distinguishes this compound from its potential isomers. The 2-chloro-5-substitution pattern represents just one of several possible positional isomers that could theoretically exist with the same molecular formula and functional group composition.

The absence of stereoisomerism in this compound simplifies the structural analysis, as indicated by the achiral classification and the presence of zero defined stereocenters. This structural feature eliminates the complexity that would arise from enantiomeric or diastereomeric relationships, focusing attention on constitutional isomerism as the primary consideration for structural variation. The rigid nature of the aromatic ring system further constrains the possible conformational arrangements, contributing to the well-defined structural identity of this compound.

Properties

IUPAC Name

2-chloro-5-(phenylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-12-7-6-10(8-11(12)13(16)17)20(18,19)15-9-4-2-1-3-5-9/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKANEVMPOZIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071222
Record name Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3071222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68189-34-4
Record name 2-Chloro-5-[(phenylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68189-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-5-((phenylamino)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068189344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3071222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-[(phenylamino)sulphonyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- (CAS Number: 68189-34-4) is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₀ClNO₄S
  • Molecular Weight : 311.740 g/mol
  • InChI Key : BYKANEVMPOZIQF-UHFFFAOYSA-N

The structure of the compound features a chlorinated benzoic acid backbone with a sulfonamide moiety, which is crucial for its biological activity.

The biological activity of benzoic acid derivatives like 2-chloro-5-[(phenylamino)sulfonyl]- is primarily attributed to their ability to interact with specific molecular targets, such as enzymes or receptors involved in various metabolic pathways. The presence of the chlorine atom and sulfonamide group enhances its reactivity and potential to inhibit certain biochemical pathways, particularly those associated with inflammation and cancer cell proliferation .

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl] have demonstrated antimicrobial and antifungal activities. These compounds can inhibit bacterial cell wall synthesis and affect fungal growth, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has shown promise in inhibiting enzymes involved in inflammatory pathways. For instance, it can potentially reduce the activity of cyclooxygenases (COX), which play a significant role in inflammation .

Anticancer Activity

Studies have highlighted the anticancer potential of benzoic acid derivatives, including 2-chloro-5-[(phenylamino)sulfonyl] by inducing apoptosis in various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the aromatic rings significantly influence their cytotoxicity against tumor cells .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of benzoic acid derivatives on human tumor cell lines, it was found that the compound exhibited significant inhibitory activity. For example, it induced apoptosis in prostate (DU145) and leukemic (K562) cancer cells at nanomolar concentrations, demonstrating a low toxicity profile towards normal cells .

Scientific Research Applications

Pharmacological Applications

Benzoic acid derivatives, including 2-chloro-5-[(phenylamino)sulfonyl]-, have been investigated for their potential as hypolipemic agents . Research indicates that these compounds can effectively lower blood lipid levels, making them candidates for treating hyperlipidemia and related cardiovascular diseases .

Case Study:
A study demonstrated that the synthesis of 2-chloro-5-sulfamoylbenzoic acids resulted in compounds that significantly reduced cholesterol levels in animal models. The mechanism involves inhibiting enzymes responsible for lipid metabolism, thus showcasing the compound's therapeutic potential .

Analytical Chemistry

The compound is utilized in high-performance liquid chromatography (HPLC) for analytical purposes. It can be effectively separated using reverse-phase HPLC methods, which are scalable and suitable for preparative separation tasks. The mobile phase typically includes acetonitrile and water, with modifications for mass spectrometry compatibility .

Application Example:

  • Separation Method: Reverse-phase HPLC using Newcrom R1 columns.
  • Mobile Phase Composition: Acetonitrile and water; phosphoric acid can be replaced with formic acid for MS applications.

Synthesis of Related Compounds

The compound serves as an intermediate in the synthesis of various sulfonamide derivatives. The process involves diazotization reactions that allow the introduction of different amine groups, leading to a range of biologically active compounds .

Table of Synthesized Compounds:

Compound NameSynthesis Method
2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acidDiazotization followed by amine coupling
2-Chloro-5-(N-methyl-N-phenylaminosulfonyl)benzoic acidReaction with specific sulfonamide precursors
2-Chloro-5-(hexamethyleneiminosulfonyl)benzoic acidChlorosulfonation followed by amine reaction

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the sulfamoyl group or the benzoic acid core. Below is a comparative analysis of key derivatives:

Tibric Acid (2-Chloro-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid)

  • Structure: Features a 3,5-dimethylpiperidinyl group instead of phenylamino.
  • Molecular Formula: C₁₄H₁₈ClNO₄S .
  • Molecular Weight : 331.81 g/mol .
  • Properties: Exhibits hypolipidemic activity by modulating lipid metabolism.

2-Chloro-5-[(dimethylamino)sulfonyl]benzoic Acid

  • Structure: Dimethylamino group attached to the sulfamoyl moiety.
  • Molecular Formula: C₉H₉Cl₂NO₄S .
  • Molecular Weight : 298.14 g/mol .
  • Properties: The electron-donating dimethylamino group may reduce acidity (pKa ~2.61 predicted) compared to phenylamino derivatives, influencing solubility and bioavailability .

2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid

  • Structure : Isopropylamine substituent on the sulfamoyl group.
  • Molecular Formula: C₁₀H₁₂ClNO₄S .
  • Molecular Weight : 277.72 g/mol .

2-Chloro-5-(morpholine-4-sulfonyl)benzoic Acid

  • Structure : Morpholine ring attached to the sulfamoyl group.
  • Molecular Formula: C₁₁H₁₂ClNO₅S .
  • Properties: The morpholine group introduces polarity, enhancing solubility in polar solvents (e.g., water or ethanol) compared to aromatic amine derivatives .

5-Methyl-2-[(phenylsulfonyl)amino]benzoic Acid

  • Structure: Methyl group at C5 and phenylsulfonylamino at C2.
  • Molecular Formula: C₁₄H₁₃NO₄S .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted pKa Notable Properties
Tibric Acid C₁₄H₁₈ClNO₄S 331.81 3,5-Dimethylpiperidinyl ~2.8 Hypolipidemic activity, lipophilic
2-Chloro-5-[(dimethylamino)sulfonyl]- C₉H₉Cl₂NO₄S 298.14 Dimethylamino ~2.61 Moderate solubility, irritant
2-Chloro-5-[(isopropylamino)sulfonyl]- C₁₀H₁₂ClNO₄S 277.72 Isopropylamino N/A High steric hindrance
Morpholine derivative C₁₁H₁₂ClNO₅S 313.74 Morpholine ~2.5 Enhanced polar solubility

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) on the benzoic acid core increase acidity, while electron-donating groups (e.g., -N(CH₃)₂) on the sulfamoyl moiety modulate pKa and solubility .
  • Biological Activity: Tibric acid’s piperidinyl group confers hypolipidemic effects, whereas phenylamino derivatives may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
  • Solubility Trends: Morpholine and piperidinyl derivatives exhibit higher aqueous solubility than alkylamino analogs due to increased polarity .

Notes

  • Contradictions : Predicted pKa values vary based on substituent electronic effects; experimental validation is required.

Preparation Methods

Preparation of Sulfonyl Chloride Intermediates

  • Chlorosulfonation : Anthranilic acid, isatoic anhydride, or lower alkyl anthranilates are chlorosulfonated using chlorosulfonic acid to yield sulfonyl chlorides. This step is conducted under controlled temperature conditions (e.g., cooling to -90°C) to manage reactivity and selectivity.

  • Example : Treatment of anthranilic acid with chlorosulfonic acid produces 6-chlorosulfonylisatoic anhydride, which is isolated by filtration and recrystallization for purity.

Formation of 2-Amino-5-Sulfamoylbenzoic Acid Intermediates

  • The sulfonyl chloride intermediate reacts with aniline or substituted amines (e.g., phenylamine) in the presence of aqueous sodium hydroxide and acetone as solvent. The reaction proceeds at room temperature, typically for 30 minutes, yielding the corresponding sulfamoylbenzoic acid derivative.

  • The product is acidified, filtered, and purified by recrystallization from suitable solvents such as acetone-water mixtures.

  • Example : Reaction of 6-chlorosulfonylisatoic anhydride with phenylamine in aqueous base produces 2-amino-5-(phenylaminosulfonyl)benzoic acid.

Diazotization and Chlorination to Introduce the 2-Chloro Substituent

  • The amino group at the 2-position is diazotized using standard diazotization reagents (e.g., sodium nitrite in acidic conditions) to form a diazonium salt intermediate.

  • Subsequent treatment of the diazonium salt with a metal chloride (FeCl3, CuCl, SnCl2, etc.) induces replacement of the diazonium group with chlorine, yielding the 2-chloro derivative.

  • This method is notable because diazotization of 2-aminobenzoic acids is generally challenging due to benzyne formation; however, the sulfamoyl substituent stabilizes the intermediate, allowing efficient chlorination.

Final Purification

  • The crude product is purified by conventional methods such as filtration, recrystallization, and chromatography to achieve high purity.

  • Reverse phase high-performance liquid chromatography (RP-HPLC) methods have been developed for analytical and preparative purification, using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Notes
1 Chlorosulfonation Anthranilic acid or isatoic anhydride Chlorosulfonic acid, low temperature (-90°C) Sulfonyl chloride intermediate Controlled temperature critical
2 Sulfonamide formation Sulfonyl chloride intermediate + phenylamine Aqueous NaOH, acetone, room temp, 30 min 2-amino-5-(phenylaminosulfonyl)benzoic acid Reaction proceeds smoothly in acetone/water
3 Diazotization 2-amino-5-(phenylaminosulfonyl)benzoic acid NaNO2, acid (HCl), 0-5°C Diazonium salt intermediate Requires careful temperature control
4 Sandmeyer-type chlorination Diazonium salt + metal chloride (e.g., FeCl3) Room temperature, aqueous medium Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- Efficient halogenation via metal chloride
5 Purification Crude product Filtration, recrystallization, RP-HPLC Pure target compound RP-HPLC suitable for analytical and preparative scale

Research Findings and Considerations

  • The diazotization and subsequent metal chloride treatment represent a key novel step, enabling selective chlorination at the 2-position despite the potential for benzyne intermediates, which typically complicate such transformations.

  • The choice of metal chloride affects the efficiency and yield of chlorination; iron(III) chloride and copper(I) chloride are commonly used catalysts.

  • The sulfonamide substituent at the 5-position stabilizes intermediates and directs the substitution pattern.

  • Chromatographic purification using RP-HPLC with acetonitrile-water-phosphoric acid mobile phases provides robust and scalable purification, compatible with mass spectrometry detection when phosphoric acid is replaced by formic acid.

  • The synthetic route is adaptable to various substituted amines, allowing preparation of analogues with different sulfonamide substituents for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-chloro-5-[(phenylamino)sulfonyl]benzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A plausible synthesis involves sulfonylation of 2-chloro-5-aminobenzoic acid with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Step 1 : React 2-chloro-5-aminobenzoic acid with phenylsulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.
  • Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to remove unreacted starting materials.
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2 equivalents of sulfonyl chloride) and reaction time (4–6 hours) to maximize conversion .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify sulfonamide linkage (e.g., aromatic proton splitting patterns and sulfonamide NH signals at ~10 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ and isotopic patterns consistent with chlorine and sulfur content.
  • IR Spectroscopy : Detect characteristic sulfonamide S=O stretching bands at ~1350–1300 cm1^{-1} and ~1150–1100 cm1^{-1} .

Q. How can impurities or by-products be identified during synthesis?

  • Methodological Answer : Utilize HPLC with a C18 column (gradient: water/acetonitrile with 0.1% trifluoroacetic acid) to separate impurities. Compare retention times with known standards. For unknown peaks, employ LC-MS or preparative TLC followed by structural elucidation via NMR .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonylation in this compound?

  • Methodological Answer : The sulfonylation occurs preferentially at the 5-position due to electron-donating effects of the amino group, activating the para position. Computational studies (DFT calculations) can model charge distribution to predict reactivity. Experimental validation via competitive reactions with substituted anilines is recommended .

Q. How does the sulfonamide group influence the compound’s solubility and bioavailability in biological systems?

  • Methodological Answer : The sulfonamide moiety enhances water solubility via hydrogen bonding but may reduce membrane permeability. Assess logP values experimentally (shake-flask method) or computationally (e.g., ChemAxon). For bioavailability studies, perform in vitro assays (Caco-2 cell permeability) and correlate with molecular dynamics simulations .

Q. How can discrepancies in spectroscopic data between batches be resolved?

  • Methodological Answer : Variations in NMR signals may arise from residual solvents, tautomerism, or polymorphism.

  • Step 1 : Recrystallize the compound from ethanol/water to ensure a single crystalline form.
  • Step 2 : Use DMSO-d6_6 as a solvent to stabilize sulfonamide NH protons and minimize aggregation.
  • Step 3 : Compare data with literature or databases (e.g., NIST Chemistry WebBook) to identify systematic errors .

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer : Store the compound under inert atmosphere (argon) at −20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) if oxidation is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.